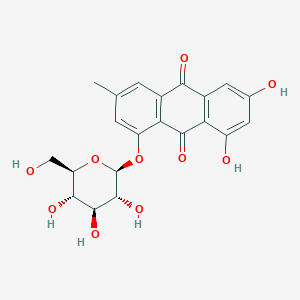

Emodin 1-O-beta-D-glucoside

Übersicht

Beschreibung

Emodin-1-O-glucoside is a naturally occurring anthraquinone derivative. It is a glucoside form of emodin, which is found in various plants, particularly in the rhubarb species. Emodin-1-O-glucoside is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties .

Wissenschaftliche Forschungsanwendungen

Emodin-1-O-glucosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Medizin: Emodin-1-O-glucosid weist entzündungshemmende, antitumorale und antibakterielle Eigenschaften auf, was es zu einem Kandidaten für die Medikamentenentwicklung macht

5. Wirkmechanismus

Emodin-1-O-glucosid übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Entzündungshemmend: Es hemmt die Aktivität von proinflammatorischen Zytokinen wie IL-6, IL-1β und TNF-α.

Antibakteriell: Es wirkt als nicht-kompetitiver Inhibitor der bakteriellen Neuraminidase.

Ähnliche Verbindungen:

Emodin-8-O-glucosid: Eine weitere Glucosidform von Emodin mit ähnlichen biologischen Aktivitäten.

Chrysophanol-8-O-glucosid: Ein verwandtes Anthrachinon-Glucosid mit entzündungshemmenden und antitumoralen Eigenschaften.

Rhein-8-O-glucosid: Bekannt für seine entzündungshemmenden und antitumoralen Wirkungen.

Einzigartigkeit: Emodin-1-O-glucosid ist einzigartig durch seine spezifische Glucosylierung an der 1-O-Position, die im Vergleich zu anderen Glucosiden möglicherweise unterschiedliche biologische Aktivitäten und pharmakokinetische Eigenschaften verleiht .

Wirkmechanismus

Target of Action

Emodin 1-O-beta-D-glucoside primarily targets bacterial neuraminidase (BNA), acting as a potent and noncompetitive inhibitor . It also interferes with various cycle-related proteins, such as inner centromere protein and Aurora B kinase .

Mode of Action

This compound interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction leads to a decrease in the activity of the targeted enzymes, resulting in the observed biological effects .

Biochemical Pathways

This compound affects multiple biochemical pathways. It is involved in the inflammatory pathway, anti-apoptosis pathway, anti-hypertrophy pathway, anti-fibrosis pathway, and the pathway regulating oxidative damage . These pathways play crucial roles in various biological processes, including cell survival, proliferation, and response to stress .

Pharmacokinetics

This compound has poor oral bioavailability due to its extensive glucuronidation . Certain compounds, such as trans-2,3,5,4’-tetrahydroxystilbene-2-o-β-d-glucopyranoside (tsg), can promote the absorption of emodin and increase its plasma concentration, thereby enhancing its efficacy .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines . It also has anti-bacterial and anti-viral properties, inhibiting the growth of various pathogens .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect its absorption and bioavailability . Furthermore, the pH and temperature of the environment can also impact its stability and activity .

Biochemische Analyse

Biochemical Properties

Emodin 1-O-beta-D-glucoside interacts with various enzymes and proteins. It primarily transforms into emodin glucuronide with exceedingly low absorption and bioavailability, catalyzed by UDP-glucuronosyltransferases (UGTs) 1A1 and UGT1A9 .

Cellular Effects

This compound has been shown to have potent anti-inflammatory effects in human umbilical vein endothelial cells (HUVECs) as well as in mice . It also has effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the activity of tyrosine kinases, such as mitogen-activated protein kinase (MAPK), protein kinase C (PKC), factor kappa-light-chain-enhancer of activated B cells (NF-κB) and extracellular signal-regulated protein kinase (ERK), which play an important regulatory role in cell proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to exert neuroprotective effects in ischemia both in vitro and in vivo

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been administered at a single dose (9 μg per mouse, intravenous (i.v.) injection 12 h after CLP) and did not prevent CLP-induced EPCR shedding . Therefore, it was administered two times (9 μg per mouse, once 12, 50 h after CLP, i.v.), which resulted in a decrease in the EPCR shedding .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is transformed into emodin glucuronide, catalyzed by UDP-glucuronosyltransferases (UGTs) 1A1 and UGT1A9 .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Emodin-1-O-glucosid kann durch die Glucosylierung von Emodin synthetisiert werden. Dieser Prozess beinhaltet die Verwendung von pflanzlichen sekundären Produktglycosyltransferasen (PSPGs). Zum Beispiel wurde gezeigt, dass das Enzym UDP-Glycosyltransferase (RpUGT1) aus dem Rhizom von Rheum palmatum Emodin glucosyliert und so Emodin-1-O-glucosid erzeugt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Emodin-1-O-glucosid erfolgt in der Regel durch Extraktion aus pflanzlichen Quellen wie Rheum palmatum. Der Prozess umfasst die Isolierung von Emodin, gefolgt von seiner Glucosylierung unter Verwendung spezifischer Enzyme oder chemischer Methoden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Emodin-1-O-glucosid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für die Modifizierung seiner Struktur und die Verbesserung seiner biologischen Aktivitäten unerlässlich .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Hydroxylamin oder Hydrazin.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Emodin-1-O-glucosid, die eine verstärkte oder veränderte biologische Aktivität aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Emodin-8-O-glucoside: Another glucoside form of emodin with similar biological activities.

Chrysophanol-8-O-glucoside: A related anthraquinone glucoside with anti-inflammatory and anti-tumor properties.

Rhein-8-O-glucoside: Known for its anti-inflammatory and anti-tumor effects.

Uniqueness: Emodin-1-O-glucoside is unique due to its specific glucosylation at the 1-O position, which may confer distinct biological activities and pharmacokinetic properties compared to other glucosides .

Eigenschaften

IUPAC Name |

1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-15(18(27)14-10(16(9)25)4-8(23)5-11(14)24)12(3-7)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXFEBMBNPRRSI-JNHRPPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020031 | |

| Record name | Emodin 1-O-beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38840-23-2 | |

| Record name | Emodin 1-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38840-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin 1-O-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038840232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodin 1-O-beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMODIN 1-O-.BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513F53H6BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

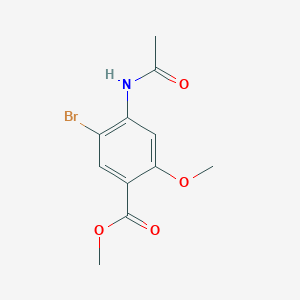

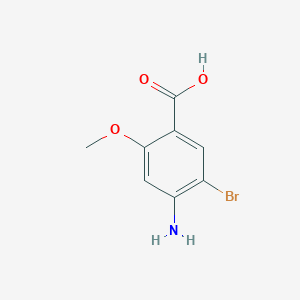

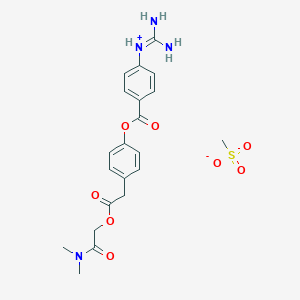

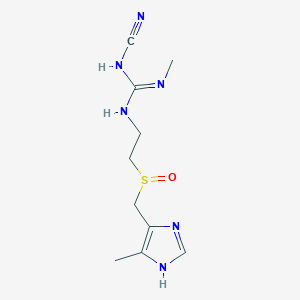

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B194729.png)

![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one](/img/structure/B194743.png)